

# ASPP1 Expression: A Comparative Analysis in Healthy and Diseased Tissues

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## Compound of Interest

Compound Name: ASP-1

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This guide provides a comprehensive comparison of Apoptosis-Stimulating Protein of p53 1 (ASPP1), also known as PPP1R13B, expression in healthy versus diseased tissues, with a primary focus on its role in cancer. ASPP1 is a key regulator of apoptosis and its expression levels are frequently altered in various pathologies, making it a person of interest for diagnostic and therapeutic applications.

## Quantitative Data Summary

The expression of ASPP1 is significantly dysregulated in a wide range of cancers. The following tables summarize the findings from pan-cancer analyses and specific cancer type studies, comparing ASPP1 mRNA and protein expression in tumor tissues to normal or adjacent non-tumorous tissues.

Table 1: ASPP1 mRNA Expression in Cancer vs. Normal Tissues (Pan-Cancer Analysis)[1][2]

Cancer Type	Expression Change in Tumor
Bladder Urothelial Carcinoma (BLCA)	Significantly Lower
Breast invasive carcinoma (BRCA)	Significantly Lower
Colon adenocarcinoma (COAD)	Significantly Lower
Glioblastoma multiforme (GBM)	Significantly Lower
Kidney renal clear cell carcinoma (KIRC)	Significantly Lower
Brain Lower Grade Glioma (LGG)	Significantly Lower
Liver hepatocellular carcinoma (LIHC)	Significantly Higher/Lower*
Lung adenocarcinoma (LUAD)	Significantly Lower
Lung squamous cell carcinoma (LUSC)	Significantly Lower
Pancreatic adenocarcinoma (PAAD)	Significantly Lower
Prostate adenocarcinoma (PRAD)	Significantly Higher
Rectum adenocarcinoma (READ)	Significantly Lower
Skin Cutaneous Melanoma (SKCM)	Significantly Lower
Stomach adenocarcinoma (STAD)	Significantly Lower
Thyroid carcinoma (THCA)	Significantly Lower
Uterine Corpus Endometrial Carcinoma (UCEC)	Significantly Higher
Cholangiocarcinoma (CHOL)	Significantly Higher
Lymphoid Neoplasm Diffuse Large B-cell Lymphoma (DLBC)	Significantly Higher
Acute Myeloid Leukemia (LAML)	Significantly Higher
Thymoma (THYM)	Significantly Higher

\*Conflicting reports exist for Liver hepatocellular carcinoma (LIHC), with some studies showing higher and others showing lower expression in tumors compared to normal tissue.

Table 2: ASPP1 Protein Expression in Specific Cancer Types

Cancer Type	Expression Change in Tumor	Key Findings	Reference
Oral Cancer	Lower	Significantly lower in tongue cancer tissues compared to adjacent normal tissues. <a href="#">[3]</a>	
Non-Small Cell Lung Cancer (NSCLC)	Lower	Frequently downregulated in tumor tissues, especially in those with wild-type p53. <a href="#">[4]</a>	
Esophageal Squamous Cell Carcinoma (ESCC)	No Significant Difference	Similar expression levels between cancerous and paired noncancerous tissues. <a href="#">[5]</a>	<a href="#">[5]</a>
Invasive Breast Cancer	Low Positive Rate	Positive expression rate of ASPP1 was 13.55% in a cohort of 155 patients. <a href="#">[6]</a>	<a href="#">[6]</a>
Acute Myeloid Leukemia (AML)	Lower	Attenuated mRNA levels in leukemia blasts compared to healthy myeloid tissue. <a href="#">[7]</a>	<a href="#">[7]</a>

## Experimental Protocols

Accurate assessment of ASPP1 expression is critical for research and clinical applications. Below are detailed methodologies for two common techniques used to analyze protein expression.

# Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for detecting ASPP1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Dепарафинизация и Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Immerse in 100% ethanol (2 changes for 3 minutes each).
  - Immerse in 95%, 70%, and 50% ethanol for 3 minutes each.
  - Rinse with distilled water.[\[8\]](#)
- Antigen Retrieval:
  - Immerse slides in a pre-heated antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0).
  - Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
  - Allow slides to cool to room temperature.[\[9\]](#)
- Blocking:
  - Wash slides with a wash buffer (e.g., PBS with 0.05% Tween 20).
  - Incubate with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature to block non-specific antibody binding.[\[8\]](#)
- Primary Antibody Incubation:
  - Incubate sections with a primary antibody against ASPP1 diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is common.

- Incubate overnight at 4°C in a humidified chamber.[5]
- Secondary Antibody Incubation:
  - Wash slides with wash buffer.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody at room temperature for 1 hour.[8]
- Detection:
  - Wash slides with wash buffer.
  - Incubate with a chromogen substrate solution (e.g., DAB) until the desired color intensity develops.
  - Rinse with distilled water to stop the reaction.[10]
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin to visualize cell nuclei.
  - Dehydrate through graded ethanol series and xylene.
  - Mount with a permanent mounting medium.[8][10]

## Western Blot Protocol

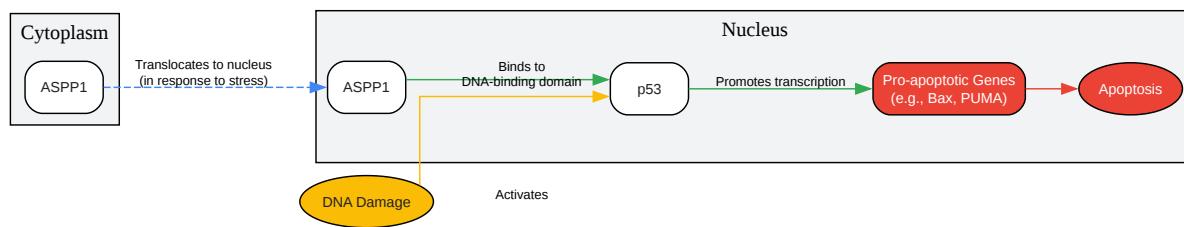
This protocol describes the detection of ASPP1 in protein lysates from cells or tissues.

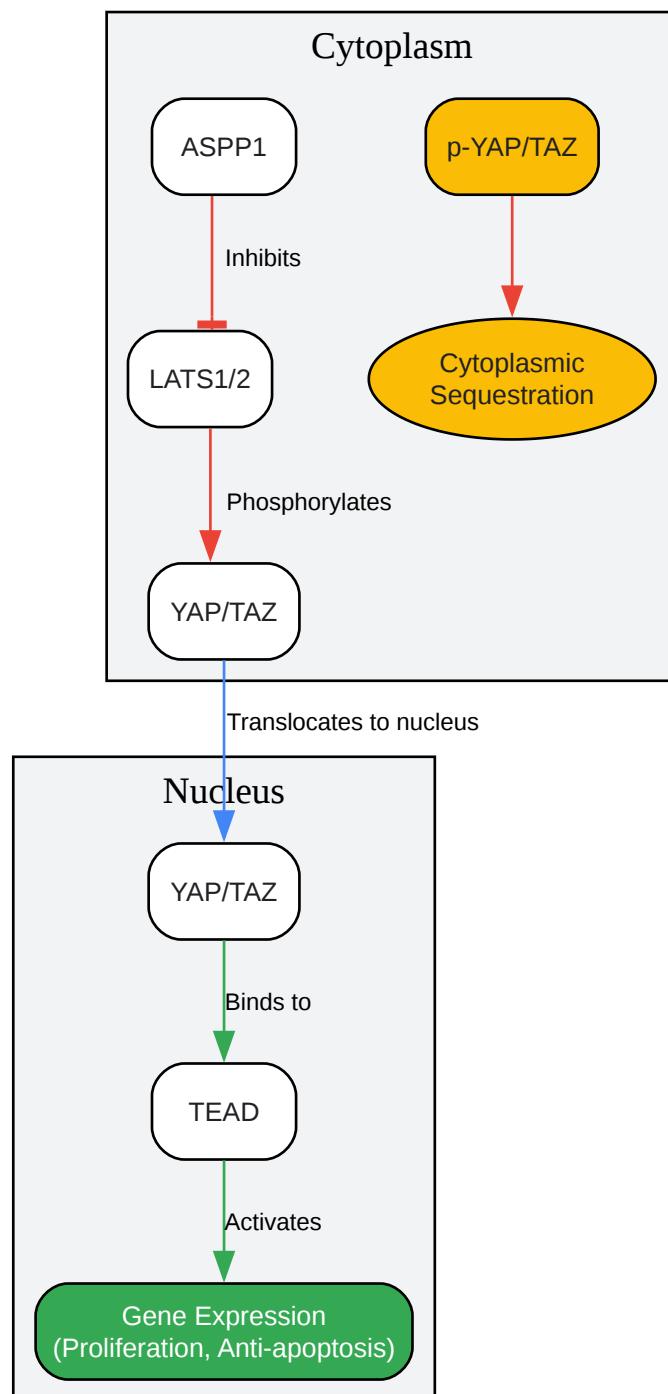
- Sample Preparation:
  - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  - Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay). [11]
- SDS-PAGE:

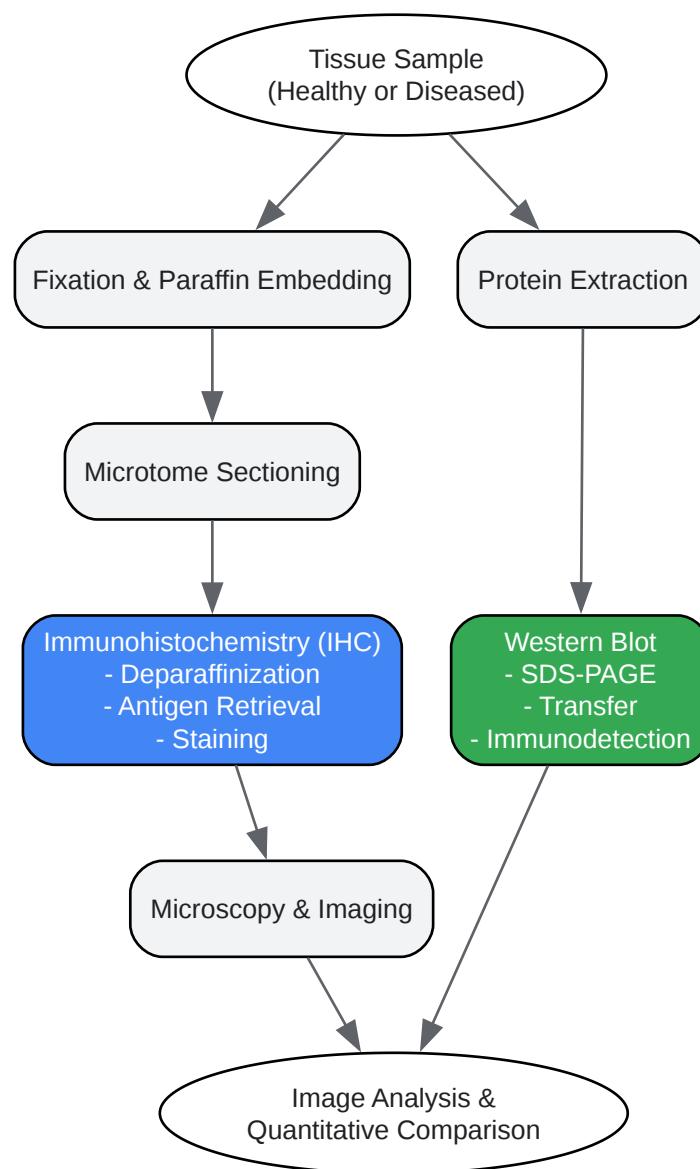
- Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.[12]
- Protein Transfer:
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
- Blocking:
  - Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[13]
- Primary Antibody Incubation:
  - Incubate the membrane with a primary antibody against ASPP1 diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
- Secondary Antibody Incubation:
  - Wash the membrane with wash buffer (e.g., TBST).
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
- Detection:
  - Wash the membrane with wash buffer.
  - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.[12]

## Signaling Pathways and Workflows

ASPP1 function is intricately linked to key cellular signaling pathways, particularly the p53 and Hippo-YAP pathways. The following diagrams illustrate these relationships and a typical experimental workflow for analyzing ASPP1 expression.





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